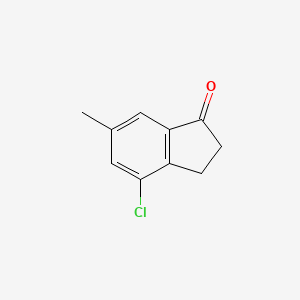
4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9ClO . It is a derivative of indan, which is a colorless liquid hydrocarbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one” include a molecular weight of 180.63, a density of 1.229±0.06 g/cm3 (Predicted), a boiling point of 288.6±29.0 °C (Predicted), a flash point of 139.1°C, and a refractive index of 1.569 .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, which include the 4-Chloro-6-methyl-1-indanone structure, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the indole ring contributes to the compound’s ability to bind with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of indole derivatives make them candidates for the treatment of inflammatory diseases and pain management. The indole scaffold is integral to the pharmacophore, enhancing the biological activity of these compounds .
Anticancer Potential
Indole derivatives, such as 4-Chloro-6-methyl-1-indanone, have been explored for their anticancer activities. These compounds can interact with various cellular pathways and have the potential to inhibit the growth of cancer cells. Research into the anticancer properties of indole derivatives is ongoing, with the aim of developing new therapeutic agents .
Neuroprotective Effects
Some indole derivatives have shown promise in the treatment of neurodegenerative diseases. Their ability to modulate neurochemical pathways suggests that they could be used in pharmaceuticals for conditions like Alzheimer’s disease .
Agricultural Applications
Indanone derivatives have been utilized as effective insecticides, fungicides, and herbicides. Their biological activity against pests makes them valuable in agricultural practices to protect crops and maintain yield .
Antimicrobial Properties
The antimicrobial activity of indole derivatives extends to both antibacterial and antifungal effects. These compounds can be used to combat a variety of microbial infections, making them important in the development of new antimicrobial drugs .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of indane , which has been found to have various biological activities . .
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other indane derivatives
Biochemical Pathways
Indane derivatives have been found to affect various pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, certain conditions such as temperature and light exposure can affect a compound’s stability . .
Propriétés
IUPAC Name |
4-chloro-6-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLFDJIWTWXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)
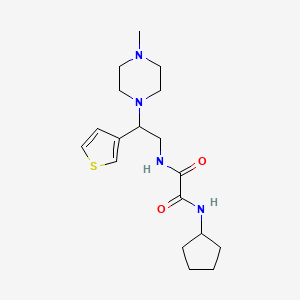

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/no-structure.png)
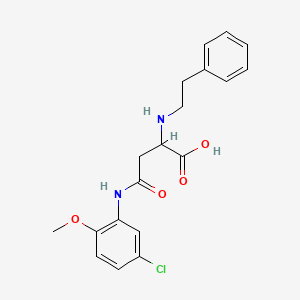

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)
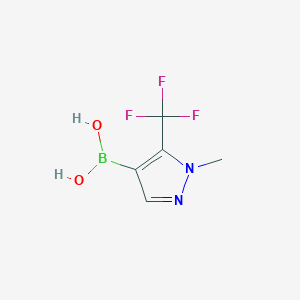
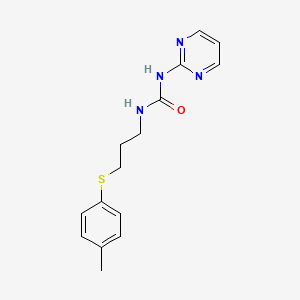
![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)

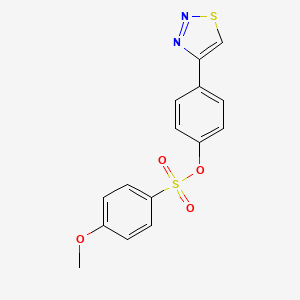
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)